N~1~-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-tetrazole-1,5-diamine
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Overview
Description
N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound that features a pyrrole ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the condensation of a pyrrole derivative with a tetrazole precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction might be carried out under reflux conditions with an acid catalyst to promote cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of continuous flow reactors might also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpyrrol-2-yl)ethanone
- 2-Acetyl-1-methylpyrrole
- 2-Acetyl-N-methylpyrrole
- N-Methyl-2-acetylpyrrole
Uniqueness
N1-[(1-METHYL-1H-PYRROL-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a pyrrole ring and a tetrazole ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C7H11N7 |
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Molecular Weight |
193.21 g/mol |
IUPAC Name |
1-N-[(1-methylpyrrol-2-yl)methyl]tetrazole-1,5-diamine |
InChI |
InChI=1S/C7H11N7/c1-13-4-2-3-6(13)5-9-14-7(8)10-11-12-14/h2-4,9H,5H2,1H3,(H2,8,10,12) |
InChI Key |
CFTZDUNNAUUWCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CNN2C(=NN=N2)N |
Origin of Product |
United States |
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